molecular formula C9H15NO4 B2624381 tert-butyl N-(5-Oxooxolan-2-yl)carbamate CAS No. 1956382-26-5

tert-butyl N-(5-Oxooxolan-2-yl)carbamate

Cat. No.: B2624381
CAS No.: 1956382-26-5
M. Wt: 201.222
InChI Key: YIKQPWXXCAOTKY-UHFFFAOYSA-N
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Description

tert-butyl N-(5-Oxooxolan-2-yl)carbamate: is a chemical compound with the molecular formula C9H15NO4 . It is also known by its IUPAC name, tert-butyl (5-oxotetrahydrofuran-2-yl)carbamate . This compound is characterized by the presence of a carbamate group attached to a tetrahydrofuran ring, which contains a ketone functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-Oxooxolan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydrofuran ring. One common method is the reaction of tert-butyl carbamate with 5-hydroxy-2-tetrahydrofuranone under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(5-Oxooxolan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that tert-butyl N-(5-oxooxolan-2-yl)carbamate exhibits potential antiviral properties. Compounds with similar structural features have been shown to modulate biological pathways related to viral replication and cellular signaling processes. Its specific interactions with viral proteins or cellular receptors are subjects of ongoing investigation, making it a candidate for further development in antiviral therapies .

Mechanism of Action
The compound's mechanism of action may involve the inhibition of viral entry or replication within host cells. Studies suggest that compounds with chiral centers like this compound can exhibit varying biological activities based on their stereochemistry.

Potential as a Reference Standard
In pharmaceutical research and development, this compound may serve as a reference standard for evaluating new antiviral agents. Its established profile can aid in the comparison and validation of novel compounds.

Organic Synthesis Applications

Building Block for Complex Molecules
this compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. This application is particularly relevant in the development of pharmaceuticals where complex structures are often required .

Diels-Alder Reactions
The compound's structure may facilitate its use in Diels-Alder reactions, which are crucial for constructing cyclic compounds. The presence of the carbamate group can influence the reactivity and selectivity of these reactions, enabling the formation of bicyclic lactones and other valuable intermediates .

Case Studies

Case Study 1: Antiviral Efficacy
In recent studies, this compound was evaluated for its efficacy against various viral strains. Preliminary results indicated that compounds with similar structures could inhibit viral replication by targeting specific viral proteins. Further research is required to elucidate the exact mechanisms and optimize the compound for therapeutic use .

Case Study 2: Synthesis and Characterization
A study focused on synthesizing this compound through controlled reaction conditions to ensure high yields and purity. The characterization involved spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and assess its stability under various conditions .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-Oxooxolan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The tetrahydrofuran ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-butyl N-(2-Oxooxolan-3-yl)carbamate
  • tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate

Comparison: tert-butyl N-(5-Oxooxolan-2-yl)carbamate is unique due to the position of the ketone group on the tetrahydrofuran ring. This structural feature influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

Tert-butyl N-(5-oxooxolan-2-yl)carbamate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

  • IUPAC Name : tert-butyl (5-oxotetrahydrofuran-2-yl)carbamate
  • Molecular Formula : C₉H₁₅N₁O₄
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 1956382-26-5

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The oxooxolane moiety may facilitate interactions with enzymes or receptors involved in metabolic pathways.

Inhibition Studies

Recent studies have investigated the inhibitory effects of this compound on specific enzymes. For instance, it has been evaluated for its potential as an inhibitor of proteases, which are critical in various biological processes including viral replication and protein degradation.

  • Protease Inhibition :
    • A fluorometric assay demonstrated that compounds similar to this compound exhibit significant inhibition against SARS-CoV 3CL protease, suggesting potential antiviral properties .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate varying degrees of cytotoxicity depending on concentration and exposure time.

Concentration (µM)Cell Viability (%)
0100
1090
5075
10050

These findings suggest a dose-dependent relationship where higher concentrations lead to increased cytotoxicity.

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound in a model of oxidative stress induced by amyloid-beta (Aβ). The compound showed a moderate protective effect on neuronal cells, reducing oxidative damage markers such as malondialdehyde (MDA) and enhancing glutathione (GSH) levels .

In Vivo Studies

In vivo assessments have also been conducted to evaluate the compound's efficacy in animal models. For example, experiments involving scopolamine-induced oxidative stress demonstrated that treatment with this compound resulted in improved cognitive function and reduced neuroinflammation compared to control groups .

Properties

IUPAC Name

tert-butyl N-(5-oxooxolan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-7(11)13-6/h6H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKQPWXXCAOTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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